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E3 ligase Ligand 9 -

E3 ligase Ligand 9

Catalog Number: EVT-3298385
CAS Number:
Molecular Formula: C21H32N2O6
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Expanding the E3 Ligase Toolbox: Discovering new E3 ligase ligands will broaden the scope of targeted protein degradation. [, , , ]
  • Improving Ligand Properties: Optimizing ligands for improved potency, selectivity, and drug-like properties is crucial for therapeutic development. [, ]
  • Exploring New Applications: Beyond targeted protein degradation, E3 ligase ligands hold potential for other therapeutic interventions, such as modulating protein-protein interactions or influencing signaling pathways. []
Source and Classification

E3 Ligase Ligand 9 belongs to a class of compounds known as E3 ligase ligands. These ligands are crucial in the ubiquitin-proteasome system, where they facilitate the ubiquitination of target proteins for degradation. Specifically, E3 ligases are responsible for transferring ubiquitin from an E2 ubiquitin-conjugating enzyme to the lysine residues of substrate proteins. The ligand facilitates this process by binding to both the E3 ligase and the target protein, thereby promoting their proximity and subsequent ubiquitination .

Synthesis Analysis

The synthesis of E3 Ligase Ligand 9 involves several key steps that focus on creating a functionalized ligand capable of binding effectively to E3 ligases. The synthetic routes often include:

  • Building Blocks: The initial step typically involves synthesizing specific building blocks that can be assembled into the final ligand structure. This may include various functional groups that enhance binding affinity and specificity.
  • Linker Attachment: A critical aspect is the attachment of a linker that connects the E3 ligase ligand to a target protein ligand. This linker must be carefully designed to ensure optimal spatial orientation for effective interaction with both proteins .
  • Yield Optimization: Throughout the synthesis process, optimizing yields is essential. Various methods such as trans-thioesterification and cyclization reactions are employed to achieve high-efficiency synthesis .
Molecular Structure Analysis

E3 Ligase Ligand 9 has a complex molecular structure characterized by:

  • Functional Groups: The presence of specific functional groups that enhance its binding affinity to E3 ligases. These may include aromatic rings, heterocycles, or aliphatic chains.
  • Three-Dimensional Conformation: The ligand's conformation is critical for its interaction with E3 ligases and target proteins. Structural studies often utilize techniques such as X-ray crystallography or NMR spectroscopy to elucidate these conformations .
  • Molecular Weight: The molecular weight of E3 Ligase Ligand 9 is typically within a range that balances solubility and cell permeability, which is vital for its biological activity .
Chemical Reactions Analysis

E3 Ligase Ligand 9 participates in several chemical reactions that facilitate its function:

  • Ubiquitination Reaction: Upon binding to an E3 ligase, the ligand promotes the transfer of ubiquitin from an E2 enzyme onto the substrate protein. This reaction is crucial for marking proteins for degradation by the proteasome.
  • Linker Stability: The stability of the linker between the ligand and target protein is vital; hydrolysis or other degradation pathways can significantly affect efficacy .
  • Optimization Reactions: Various optimization reactions may be employed during synthesis to enhance yield or modify properties for better biological performance.
Mechanism of Action

The mechanism of action for E3 Ligase Ligand 9 involves:

  1. Binding: The ligand binds to an E3 ligase and a target protein simultaneously.
  2. Formation of Ternary Complexes: This binding induces the formation of ternary complexes that bring the substrate protein into proximity with the E3 ligase.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin onto lysine residues on the substrate, leading to polyubiquitination.
  4. Proteasomal Degradation: The polyubiquitinated substrate is recognized by the proteasome, resulting in its degradation .
Physical and Chemical Properties Analysis

E3 Ligase Ligand 9 exhibits several notable physical and chemical properties:

  • Solubility: It typically has moderate solubility in aqueous solutions, which is essential for cellular uptake.
  • Stability: The compound's stability under physiological conditions is crucial for maintaining its efficacy during therapeutic applications.
  • Biological Activity: The biological activity correlates strongly with its structural features, including molecular weight and functional group orientation .
Applications

E3 Ligase Ligand 9 has significant applications in various scientific fields:

  • Drug Development: It plays a pivotal role in developing PROTACs aimed at degrading specific proteins implicated in diseases such as cancer.
  • Targeted Therapy: By facilitating targeted degradation of oncogenic proteins, it offers a novel approach to cancer treatment that could circumvent resistance mechanisms associated with traditional therapies .
  • Biochemical Research: Researchers utilize E3 ligase ligands like this compound to study protein interactions and cellular processes related to ubiquitination.

Properties

Product Name

E3 ligase Ligand 9

IUPAC Name

(2S)-2-[[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C21H32N2O6

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27)/t15-,16+,17+/m1/s1

InChI Key

DLADKYKXROHIAB-IKGGRYGDSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O

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